molecular formula C19H12FN3OS B5581880 2-(4-FLUOROBENZOYL)-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE

2-(4-FLUOROBENZOYL)-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B5581880
M. Wt: 349.4 g/mol
InChI Key: IWOGFTFQGRGSAH-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a fluorobenzoyl group, a pyridinyl group, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles can lead to the formation of thienopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyridine derivatives, while reduction could produce reduced analogs of the compound.

Scientific Research Applications

2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is unique due to the presence of the fluorobenzoyl and pyridinyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various research applications, distinguishing it from other thienopyridine derivatives.

Properties

IUPAC Name

(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-13-3-1-12(2-4-13)17(24)18-16(21)14-5-6-15(23-19(14)25-18)11-7-9-22-10-8-11/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOGFTFQGRGSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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